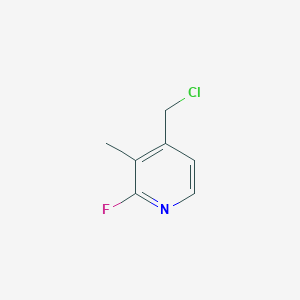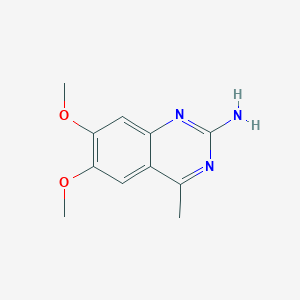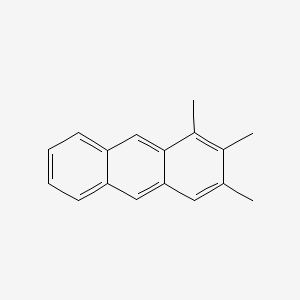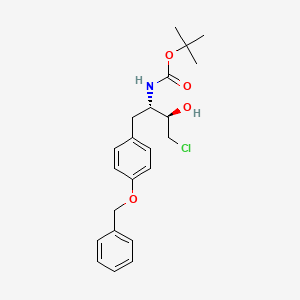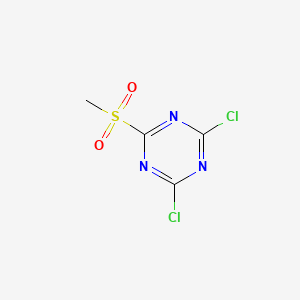
2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of two chlorine atoms and a methylsulfonyl group attached to the triazine ring. This compound is of significant interest due to its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine typically involves the chlorination of 6-(methylsulfonyl)-1,3,5-triazine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid or dichloromethane, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with efficient cooling and mixing systems. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the methylsulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for the reduction of the triazine ring.
Major Products
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated triazine derivatives.
科学研究应用
2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-methylquinoline
- 2,4-Dichloro-6-(quinoline-8-ylimino)methyl)phenol
Uniqueness
2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine is unique due to the presence of both chlorine atoms and a methylsulfonyl group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications that similar compounds may not be suitable for.
属性
IUPAC Name |
2,4-dichloro-6-methylsulfonyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3O2S/c1-12(10,11)4-8-2(5)7-3(6)9-4/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJIYXQSUPTRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)








